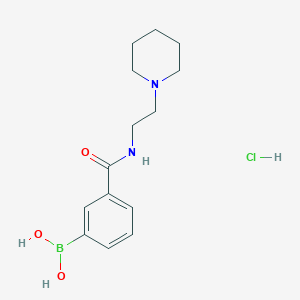
3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride
Descripción general
Descripción
3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride, also known as 3-(2-PECAPB)HCl, is a boronic acid-based compound with a wide range of applications in research and lab experiments. It is a derivative of the naturally occurring piperidine and is used in a variety of organic synthesis methods. It is also used in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound and its analogs are integral to the synthesis of biologically active molecules. For instance, Adamczyk-Woźniak et al. (2013) described the synthesis of bisbenzoxaboroles and their boronic acid analogs, showcasing the compound's utility in creating molecules with unique molecular architectures, as determined by X-ray measurements (Adamczyk-Woźniak et al., 2013). This highlights its role in developing new chemical entities with potential biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride. Waisser et al. (2004) evaluated a series of hydrochlorides of piperidinylethyl esters for their in vitro antimycobacterial activity, demonstrating that hydrophobicity plays a crucial role in antimycobacterial activity (Waisser et al., 2004). This suggests that modifications to the compound could enhance its therapeutic potential against mycobacterial infections.
Antiosteoclast Activity
Compounds derived from or related to 3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride have shown promise in bone health research. Reddy et al. (2012) synthesized a new family of compounds with moderate to high antiosteoclast activity, indicating potential applications in treating osteoporosis or other bone-related disorders (Reddy et al., 2012).
Anticancer Research
The compound's derivatives have been explored for their potential in cancer treatment. Price et al. (2005) investigated novel compounds for their allosteric modulation of the cannabinoid CB1 receptor, which may have implications in treating cancer, showcasing the compound's utility in developing new therapeutic strategies (Price et al., 2005).
Antibacterial and Antifungal Properties
Research by Merugu et al. (2010) on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones demonstrates the compound's relevance in creating new antibacterial agents. Their work underlines the importance of structural modifications to enhance microbial activity (Merugu et al., 2010).
Propiedades
IUPAC Name |
[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3.ClH/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17;/h4-6,11,19-20H,1-3,7-10H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGYVGXGPCTMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674569 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride | |
CAS RN |
1072945-72-2 | |
| Record name | Boronic acid, B-[3-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




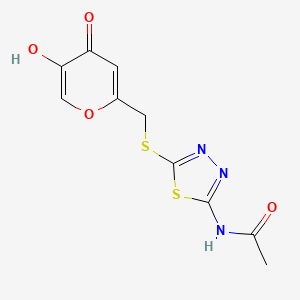



![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
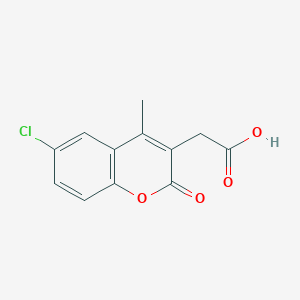
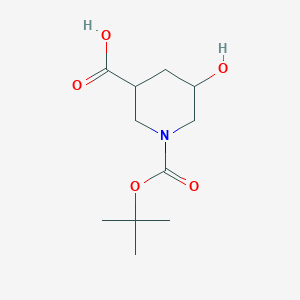
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
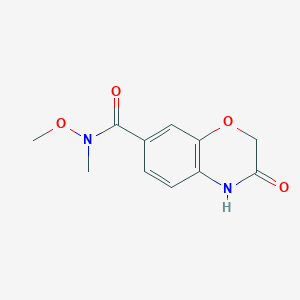
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
